(S)-4-(4-((3-aMino-2-hydroxypropyl)aMino)phenyl)Morpholin-3-one (dihydrochloride)
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Overview
Description
(S)-4-(4-((3-aMino-2-hydroxypropyl)aMino)phenyl)Morpholin-3-one (dihydrochloride) is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a morpholine ring, which is a common structural motif in many biologically active molecules. The presence of amino and hydroxy groups suggests potential interactions with biological targets, making it a candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-((3-aMino-2-hydroxypropyl)aMino)phenyl)Morpholin-3-one (dihydrochloride) typically involves multiple steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Hydroxy Group Addition: The hydroxy group can be introduced through nucleophilic substitution or other suitable methods.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: As a tool for studying biological pathways and interactions.
Industry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, compounds with amino and hydroxy groups can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The morpholine ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds with similar morpholine rings but different substituents.
Amino Alcohols: Compounds with both amino and hydroxy groups.
Phenyl Derivatives: Compounds with phenyl rings and various functional groups.
Uniqueness
(S)-4-(4-((3-aMino-2-hydroxypropyl)aMino)phenyl)Morpholin-3-one (dihydrochloride) is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]morpholin-3-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3.2ClH/c14-7-12(17)8-15-10-1-3-11(4-2-10)16-5-6-19-9-13(16)18;;/h1-4,12,15,17H,5-9,14H2;2*1H/t12-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACBBFHFJJTMCI-LTCKWSDVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC[C@H](CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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